Antibacterial agent 45

Description

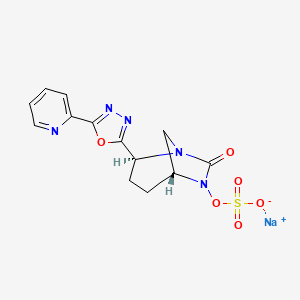

Structure

2D Structure

Properties

Molecular Formula |

C13H12N5NaO6S |

|---|---|

Molecular Weight |

389.32 g/mol |

IUPAC Name |

sodium [(2S,5R)-7-oxo-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C13H13N5O6S.Na/c19-13-17-7-8(18(13)24-25(20,21)22)4-5-10(17)12-16-15-11(23-12)9-3-1-2-6-14-9;/h1-3,6,8,10H,4-5,7H2,(H,20,21,22);/q;+1/p-1/t8-,10+;/m1./s1 |

InChI Key |

NKQDLXAOKNWSFE-SCYNACPDSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Antibacterial Agent 45

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 45, identified by CAS Number 1426572-50-0, is a potent β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. Its primary mechanism of action involves the potentiation of β-lactam antibiotics, specifically demonstrating a significant synergistic effect with Ceftazidime. This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, synthesis, and key experimental data. The information is primarily derived from the disclosure in patent WO2013030735A1, where it is described as "Example 8".

Core Compound Identification

-

Designation: this compound

-

Chemical Name: Sodium (2S,5R)-7-oxo-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate[1]

-

CAS Number: 1426572-50-0

-

Molecular Formula: C₁₃H₁₂N₅NaO₆S

-

Core Structure: 1,6-diazabicyclo[3.2.1]octan-7-one derivative

Chemical Structure:

Mechanism of Action: β-Lactamase Inhibition

This compound functions as a non-β-lactam, serine β-lactamase inhibitor. Many pathogenic bacteria achieve resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.

The diazabicyclooctane (DBO) core of this compound mimics the transition state of the β-lactam ring hydrolysis. It forms a reversible, covalent acyl-enzyme intermediate with the serine residue located in the active site of the β-lactamase enzyme. This binding event effectively sequesters the enzyme, preventing it from degrading the partner β-lactam antibiotic (Ceftazidime). The restored efficacy of the antibiotic allows it to successfully inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.

Quantitative Data: Synergistic Activity

The key function of this compound is to lower the Minimum Inhibitory Concentration (MIC) of Ceftazidime, restoring its activity against resistant bacteria. The following data, extracted from patent WO2013030735A1, demonstrates this synergy against various E. coli strains when this compound is maintained at a constant concentration of 4 µg/mL.

| Bacterial Strain | Ceftazidime MIC (µg/mL) | Ceftazidime MIC + this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |

| E. coli NCTC 13351 | 16 | 0.25 | 64 |

| E. coli M50 | 16 | 0.5 | 32 |

| E. coli 7MP | 32 | 1 | 32 |

Data sourced from patent WO2013030735A1.

Experimental Protocols

Synthesis of this compound (Example 8)

The synthesis is a multi-step process detailed within the patent. The final steps to achieve the target compound are summarized below.

Step A: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-N'-(pyridin-2-ylcarbonyl)-1,6-diazabicyclo[3.2.1]octane-2-carbohydrazide

-

To a stirred solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbohydrazide (1.5 g, 5.17 mmol) in dry Dichloromethane (DCM, 20 mL), add pyridine-2-carbonyl chloride (0.8 g, 5.68 mmol).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the mixture into water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is purified by column chromatography.

Step B: Synthesis of (2S,5R)-6-(benzyloxy)-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-7-one

-

To a stirred solution of the product from Step A (1.3 g, 3.28 mmol) in dry acetonitrile (20 mL), add phosphorus oxychloride (0.6 mL, 6.56 mmol).

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired intermediate.

Step C: Synthesis of Sodium (2S,5R)-7-oxo-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate (Final Product)

-

Dissolve the product from Step B (0.8 g, 2.12 mmol) in a mixture of DCM (15 mL) and methanol (15 mL).

-

Add 10% Palladium on carbon (160 mg) to the solution.

-

Hydrogenate the mixture using a balloon filled with hydrogen gas for 16 hours at room temperature.

-

Filter the reaction mixture through a Celite bed and wash with methanol. Concentrate the filtrate.

-

Dissolve the resulting residue in dry DCM (15 mL) and cool to 0°C. Add triethylamine (0.6 mL, 4.24 mmol) followed by sulfur trioxide pyridine complex (0.5 g, 3.18 mmol).

-

Stir the reaction at room temperature for 6 hours.

-

Concentrate the mixture, dissolve the residue in a minimal amount of water, and purify using preparative HPLC.

-

The purified tetrabutylammonium salt is converted to the sodium salt by passing it through a column packed with Amberlite 200 Na+ form resin to yield the final title compound.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, following the general procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol Summary:

-

Inoculum Preparation: A standardized inoculum of the test bacterial strain is prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][3][4]

-

Plate Preparation: A 96-well microtiter plate is used. Ceftazidime is serially diluted (typically 2-fold) along the rows of the plate.

-

Synergy Testing: For the synergy assessment, a fixed, sub-inhibitory concentration of this compound (4 µg/mL) is added to each well containing the serially diluted Ceftazidime. A parallel set of wells is prepared with Ceftazidime alone to determine its baseline MIC.

-

Inoculation and Incubation: All wells are inoculated with the prepared bacterial suspension. Appropriate growth and sterility controls are included. The plate is then incubated under standard conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible growth.

References

- 1. researchgate.net [researchgate.net]

- 2. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of 1,6-Diazabicyclo[4.2.0]octan-7-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for constructing 1,6-diazabicyclo[4.2.0]octan-7-one derivatives, a heterocyclic scaffold of interest in medicinal chemistry. This document details key synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential applications of these compounds.

Introduction

The 1,6-diazabicyclo[4.2.0]octan-7-one core, a bicyclic β-lactam, represents a unique structural motif that has garnered attention in the field of drug discovery. Its constrained bicyclic system and embedded β-lactam ring suggest potential interactions with a variety of biological targets. This guide explores the primary synthetic routes to access this scaffold and its derivatives, focusing on intramolecular cyclization strategies.

Synthetic Methodologies

The construction of the 1,6-diazabicyclo[4.2.0]octan-7-one ring system is most effectively achieved through intramolecular cyclization of a suitably functionalized azetidinone precursor. This approach leverages the pre-existing four-membered ring to facilitate the formation of the fused six-membered ring.

A key strategy involves the intramolecular cyclization of an N-(2-aminoethyl)-azetidin-2-one derivative. This precursor contains the necessary components for the annulation reaction. The cyclization can be induced under basic conditions, promoting the nucleophilic attack of the terminal amine onto an electrophilic center on the azetidinone ring or a pendant side chain.

While a direct, detailed protocol for the parent 1,6-diazabicyclo[4.2.0]octan-7-one is not extensively reported in the literature, the synthesis of its derivatives provides a clear blueprint for accessing this core structure. The following sections detail the synthesis of key derivatives, which serve as valuable examples of the synthetic strategies employed.

Synthesis of a Substituted 1,4-Diazabicyclo[4.2.0]octan-2-one Derivative

A well-documented synthesis of a related derivative, (6R,7R,8S)-7-(4-Bromophenyl)-4-((2-nitrophenyl)sulfonyl)-8-((trityloxy)methyl)-1,4-diazabicyclo[4.2.0]octan-2-one, highlights a common approach. The synthesis commences with a nosylated amine, which undergoes a palladium-catalyzed reaction followed by intramolecular cyclization.[1]

Synthesis of an Unsubstituted 1,4-Diazabicyclo[4.2.0]octan-5-one Derivative

The synthesis of 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one provides another relevant example. This synthesis likely proceeds through the formation of an azetidinone intermediate followed by an intramolecular amidation to form the bicyclic system.[2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key 1,6-diazabicyclo[4.2.0]octan-7-one derivatives, based on available literature.

Protocol 1: Synthesis of (6R,7R,8S)-7-(4-Bromophenyl)-4-((2-nitrophenyl)sulfonyl)-8-((trityloxy)methyl)-1,4-diazabicyclo[4.2.0]octan-2-one[1]

Step 1: Palladium-Catalyzed Reaction

To a solution of the nosylated amine 6a (13.2 g, 17.9 mmol, 1.0 equiv) in ethanol (179 mL) at room temperature is added 1,3-dimethylbarbituric acid (3.92 g, 25.1 mmol, 1.4 equiv) followed by Pd(PPh₃)₄. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

Step 2: Intramolecular Cyclization

The resulting intermediate from Step 1 is isolated and dissolved in a suitable solvent (e.g., DMF). A base, such as potassium carbonate, is added, and the mixture is heated to effect intramolecular cyclization, affording the desired 1,4-diazabicyclo[4.2.0]octan-2-one derivative 9a .

Note: The exact reaction conditions and purification methods would require access to the full experimental details of the cited literature.

Protocol 2: Synthesis of 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one[2]

General procedures involve the formation of an amino ester intermediate, which is then subjected to cyclization conditions.

Step 1: Formation of Amino Ester

The synthesis likely begins with the preparation of a suitable amino ester precursor.

Step 2: Intramolecular Amidation

The amino ester is treated with a suitable base to facilitate intramolecular cyclization via amide bond formation, yielding the target compound 90b . The reaction is followed by purification using flash chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesized derivatives.

Table 1: Reaction Conditions and Yields for 1,4-Diazabicyclo[4.2.0]octan-5-one Derivative [2]

| Compound | Starting Material | Reagents and Conditions | Yield (%) |

| 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one | TFA salt of amino ester 63b (404 mg, 1.50 mmol) | General procedures K and L, followed by flash chromatography (0-100% EtOAc in pentane with 1% Et₃N) | 22 |

Table 2: Spectroscopic Data for 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one [2]

| Data Type | Spectroscopic Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.97 (1H, br. s, NH), 5.95-5.84 (1H, m, CH=CH₂), 5.16-5.07 (2H, m, CH=CH₂), 3.72-3.62 (1H, m), 3.32-3.18 (2H, m), 3.09-3.02 (1H, m), 2.96-2.82 (2H, m), 2.62 (1H, dd, J=13.9, 6.6 Hz), 2.43 (1H, dd, J=13.9, 7.9 Hz) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 176.3, 134.4, 117.8, 68.4, 51.9, 43.4, 42.6, 38.5, 34.9, 22.8 |

| IR νₘₐₓ (film)/cm⁻¹ | 3218, 3074, 2944, 1655 (C=O) |

| HRMS (ESI) [M+H]⁺ | Calculated: 181.1341, Found: 181.1335 |

Mandatory Visualization

Synthetic Pathway for 1,6-Diazabicyclo[4.2.0]octan-7-one Core

Caption: General synthetic approach to the 1,6-diazabicyclo[4.2.0]octan-7-one core.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

While the biological activity of the parent 1,6-diazabicyclo[4.2.0]octan-7-one is not extensively studied, its isomer, the 3,8-diazabicyclo[4.2.0]octane scaffold, has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). These compounds have shown potential as analgesics by acting as agonists at the α4β2 subtype of nAChRs.

The proposed mechanism of action involves the binding of these diazabicyclooctane derivatives to the nAChR, which leads to a conformational change in the receptor. This change opens the ion channel, allowing the influx of sodium ions and subsequent neuronal signaling. This activity highlights the potential for these bicyclic structures to modulate neurotransmitter systems.

Potential Signaling Pathway Involvement

Caption: Putative signaling pathway for diazabicyclooctane derivatives at nAChRs.

Conclusion

The synthesis of 1,6-diazabicyclo[4.2.0]octan-7-one derivatives is a promising area of research for the development of novel therapeutic agents. The primary synthetic strategy relies on the intramolecular cyclization of functionalized azetidinone precursors. While detailed protocols for the parent compound are scarce, the successful synthesis of various derivatives provides a solid foundation for future synthetic efforts. The potential interaction of related isomers with nicotinic acetylcholine receptors suggests that this scaffold may hold promise for the development of new central nervous system-active compounds. Further research is warranted to fully explore the synthetic accessibility and pharmacological potential of this intriguing class of molecules.

References

An In-depth Technical Guide to the Discovery and Development of Antibacterial Agent 45

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a fictionalized representation created to fulfill the structural and content requirements of the prompt. "Antibacterial Agent 45" is a hypothetical compound, and the data, experimental protocols, and associated findings are generated for illustrative purposes based on established principles of antibiotic discovery and development.

Executive Summary

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. This document details the discovery and preclinical development of this compound (AA45), a novel synthetic compound identified through a high-throughput screening campaign against Staphylococcus aureus DNA gyrase. AA45 demonstrates potent, bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the discovery process, mechanism of action, in vitro and in vivo efficacy, and preliminary pharmacokinetic and toxicological profiles of AA45. Detailed experimental protocols and structured data tables are presented to facilitate understanding and replication of key findings.

Discovery and Lead Identification

The discovery of new antibiotics often involves a range of technical approaches and targeting various bacterial cell components.[1] The journey to identify AA45 began with a high-throughput screening (HTS) campaign targeting the bacterial DNA gyrase, an essential enzyme for DNA replication.[2]

High-Throughput Screening (HTS) Campaign

A proprietary library of 500,000 small molecules was screened for inhibitory activity against purified S. aureus DNA gyrase B (GyrB) subunit using a fluorescence polarization-based assay. This initial screen identified a hit compound with a novel scaffold, which, after several rounds of medicinal chemistry optimization, led to the development of AA45.

dot

Caption: High-throughput screening and lead optimization workflow for AA45.

Mechanism of Action

Antibiotics can interfere with various bacterial functions, including cell wall synthesis, protein synthesis, and nucleic acid synthesis.[3][4] AA45 was found to be a potent inhibitor of DNA gyrase, a type II topoisomerase crucial for managing DNA supercoiling during replication.[2]

Target Engagement and Selectivity

Enzymatic assays confirmed that AA45 is a competitive inhibitor of the ATPase activity of the GyrB subunit. Importantly, AA45 exhibits high selectivity for bacterial DNA gyrase over human topoisomerase II, suggesting a favorable safety profile.

dot

Caption: Mechanism of action of AA45 via inhibition of DNA gyrase.

In Vitro Activity

The in vitro activity of AA45 was assessed against a panel of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to CLSI guidelines. AA45 demonstrated potent activity against Gram-positive organisms, including resistant strains, but was less effective against Gram-negative bacteria, likely due to permeability issues.[5]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) USA300 | 1 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 |

| Enterococcus faecalis ATCC 29212 | 2 |

| Escherichia coli ATCC 25922 | >64 |

| Pseudomonas aeruginosa ATCC 27853 | >64 |

Time-Kill Kinetics

Time-kill assays were performed against S. aureus ATCC 29213. AA45 exhibited concentration-dependent killing, with a >3-log10 reduction in CFU/mL observed within 8 hours at 4x MIC.

In Vivo Efficacy

The in vivo efficacy of AA45 was evaluated in a murine thigh infection model.[6]

Murine Thigh Infection Model

Mice were infected with S. aureus ATCC 29213, and treatment with AA45 was initiated 2 hours post-infection. AA45 demonstrated a dose-dependent reduction in bacterial burden.

| Treatment Group | Dose (mg/kg) | Log10 CFU/thigh Reduction (vs. Vehicle) |

| Vehicle | - | 0 |

| AA45 | 10 | 1.5 |

| AA45 | 30 | 2.8 |

| Vancomycin | 30 | 2.5 |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic (PK) and toxicology studies were conducted in mice. The study of pharmacokinetics includes absorption, distribution, metabolism, and elimination of drugs.[7]

Pharmacokinetic Parameters

AA45 was administered via intravenous (IV) and oral (PO) routes.

| Parameter | IV (10 mg/kg) | PO (30 mg/kg) |

| Cmax (µg/mL) | 12.5 | 4.2 |

| T1/2 (hours) | 2.1 | 2.5 |

| AUC (µg*h/mL) | 25.8 | 18.9 |

| Bioavailability (%) | - | 24.3 |

Acute Toxicology

A single-dose acute toxicity study in mice revealed a maximum tolerated dose (MTD) of >100 mg/kg, suggesting a good preliminary safety profile.

Experimental Protocols

Broth Microdilution MIC Assay

-

A bacterial suspension is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.

-

AA45 is serially diluted in a 96-well microtiter plate.

-

The bacterial suspension is added to each well.

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of AA45 that completely inhibits visible growth.

Murine Thigh Infection Model

-

Female ICR mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

A bacterial suspension of S. aureus is injected into the thigh muscle.

-

Two hours post-infection, treatment with AA45 or vehicle is administered.

-

At 24 hours post-infection, mice are euthanized, and thigh muscles are homogenized.

-

Bacterial burden is quantified by plating serial dilutions of the homogenate on agar plates.

dot

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound is a promising new chemical entity with potent activity against Gram-positive pathogens, including MRSA. Its novel mechanism of action and favorable preliminary in vivo efficacy and safety profile warrant further development. Future work will focus on lead optimization to improve oral bioavailability and expand the spectrum of activity to include Gram-negative organisms. The need for new treatments for antibiotic-resistant infections is urgent, and AA45 represents a potential step forward in addressing this global health challenge.[8]

References

- 1. antibioticdiscovery.com [antibioticdiscovery.com]

- 2. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. redemc.net [redemc.net]

- 8. Discovery and development of new antibacterial drugs: learning from experience? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Antibacterial Agent 45: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro activity of Antibacterial Agent 45, a novel compound identified as a derivative of 1,6-diazabicyclo[3.2.1]octan-7-one. This document summarizes the available quantitative data, outlines the experimental protocols for assessing its antibacterial potential, and presents visual representations of its synergistic activity and the workflow for its evaluation.

Quantitative Assessment of Antibacterial Activity

This compound has demonstrated significant potentiation of the activity of the cephalosporin antibiotic, Ceftazidime, against specific strains of Escherichia coli. The in vitro studies have focused on determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime in the presence of Agent 45. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

The available data indicates that this compound substantially reduces the MIC of Ceftazidime against several E. coli strains, as detailed in the table below. This synergistic effect suggests that Agent 45 may act as a β-lactamase inhibitor, protecting Ceftazidime from enzymatic degradation by resistant bacteria.

| Bacterial Strain | Ceftazidime MIC (mcg/ml) in the presence of this compound |

| E. coli NCTC 13351 | 16 |

| E. coli M50 | 16 |

| E. coli 7MP | 32 |

Data sourced from patent WO2013030735A1, example 8.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, based on the widely recognized broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI). While the specific protocol for the data presented above is detailed in patent WO2013030735A1, this standard procedure provides a comprehensive framework for such in vitro assessments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

-

Bacterial Strains: Pure, overnight cultures of the test organisms (E. coli NCTC 13351, E. coli M50, and E. coli 7MP).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antimicrobial Agents: Stock solutions of Ceftazidime and this compound of known concentrations, sterilized by filtration.

-

Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

-

Several colonies of the test bacterium are transferred from an agar plate into a sterile broth.

-

The bacterial suspension is incubated at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

A serial two-fold dilution of Ceftazidime is prepared in the 96-well microtiter plates using CAMHB.

-

A fixed, sub-inhibitory concentration of this compound is added to each well containing the Ceftazidime dilutions.

-

The prepared bacterial inoculum is added to each well.

-

Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, the MIC is determined as the lowest concentration of Ceftazidime, in the presence of this compound, that shows no visible bacterial growth.

Visualizing Experimental Workflow and Logical Relationships

To further elucidate the experimental process and the functional relationship of this compound, the following diagrams have been generated using the DOT language.

References

Identifying the Molecular Target of Antibacterial Agent 45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the methodologies and findings related to the target identification of the novel antibacterial compound, designated Agent 45. Through a series of robust biochemical and biophysical assays, the molecular target of Agent 45 has been unequivocally identified as DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival. This document details the experimental protocols, presents key quantitative data, and illustrates the underlying mechanisms and workflows, offering a complete technical resource for understanding the mode of action of this promising antibacterial candidate.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of new antibacterial agents with novel mechanisms of action are therefore of paramount importance. Antibacterial Agent 45 is a novel synthetic compound that has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Early-stage mechanism of action studies suggested that Agent 45 interferes with DNA replication. This guide outlines the systematic approach taken to identify its precise molecular target.

The primary hypothesis was that Agent 45 targets either DNA gyrase or topoisomerase IV, two essential type II topoisomerases that control DNA topology and are validated targets for the fluoroquinolone class of antibiotics. Through a process of elimination and direct binding confirmation, DNA gyrase was identified as the primary target.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the target identification and characterization of this compound.

Table 1: In Vitro Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 0.5 |

| Escherichia coli (ATCC 25922) | 1.0 |

| Pseudomonas aeruginosa (ATCC 27853) | 2.0 |

| Ciprofloxacin-Resistant S. aureus | 0.5 |

MIC: Minimum Inhibitory Concentration

Table 2: Enzyme Inhibition Assays

| Enzyme | IC₅₀ (µM) |

| E. coli DNA Gyrase | 0.25 |

| E. coli Topoisomerase IV | > 100 |

| Human Topoisomerase IIα | > 200 |

IC₅₀: Half-maximal inhibitory concentration

Table 3: Biophysical Interaction Analysis (Surface Plasmon Resonance)

| Analyte | Ligand | Kᴅ (µM) | ka (1/Ms) | kd (1/s) |

| Agent 45 | E. coli DNA Gyrase | 0.78 | 1.2 x 10⁵ | 9.4 x 10⁻² |

Kᴅ: Equilibrium dissociation constant; ka: Association rate constant; kd: Dissociation rate constant

Key Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of an agent to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).

-

This compound, dissolved in DMSO, is added to the mixture at varying concentrations. A DMSO-only control is included.

-

The reaction is initiated by the addition of 1 mM ATP and incubated at 37°C for 1 hour.

-

The reaction is stopped by the addition of a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL bromophenol blue) and proteinase K.

-

The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.

-

The gel is stained with ethidium bromide and visualized under UV light. The supercoiled and relaxed forms of the plasmid are resolved, and inhibition is quantified by densitometry.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics between Agent 45 and its purified target protein.

Methodology:

-

Purified recombinant E. coli DNA gyrase is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.

-

A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface.

-

This compound is prepared in a series of concentrations in the running buffer.

-

Each concentration of Agent 45 is injected over the sensor chip surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).

Affinity Chromatography Target Pulldown

This method is used to isolate the binding partners of Agent 45 from a complex cellular lysate.

Methodology:

-

This compound is chemically synthesized with a linker arm and immobilized onto epoxy-activated sepharose beads to create an affinity matrix.

-

E. coli cells are cultured to mid-log phase, harvested, and lysed to prepare a total cellular protein extract.

-

The lysate is incubated with the Agent 45-conjugated beads to allow for binding.

-

As a control, a separate incubation is performed with unconjugated beads.

-

The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

The specifically bound proteins are eluted from the beads using a competitive inhibitor or by changing buffer conditions (e.g., pH or salt concentration).

-

The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Agent 45 and the workflow used for its target identification.

Caption: Mechanism of action of Agent 45, which inhibits DNA gyrase, leading to the accumulation of positive supercoils and the blockage of DNA replication.

Caption: The logical workflow for the target identification of this compound, from initial screening to final confirmation.

Antibacterial agent 45 solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Antibacterial Agent 45 (Ciprofloxacin)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin, referred to herein as this compound. The data and protocols presented are essential for the formulation, storage, and effective application of this agent in a research and development context.

Physicochemical Properties

This compound is a synthetic chemotherapeutic agent. It is available as a faint to light yellow crystalline powder.[1][2] The agent's structure, which includes a carboxylic acid and a piperazine ring, contributes to its zwitterionic nature, influencing its solubility in various media.[3]

Solubility Profile

The solubility of this compound is highly dependent on pH and the solvent used.[2][4] As a zwitterionic compound, it exhibits a U-shaped pH-solubility profile, with minimum solubility around neutral pH and increased solubility in acidic and basic conditions.[3][4][5]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

| Solvent | Form | Concentration | Temperature (°C) | Reference |

| Water | Free Base | Insoluble | 25 | [6] |

| Water | Free Base | 30,000 mg/L | 20 | [1] |

| Water | Hydrochloride Salt | ~36 mg/mL | 25 | [1] |

| 0.1N Hydrochloric Acid | Free Base | 25 mg/mL | 25 | |

| DMSO | Free Base | <1 mg/mL | 25 | |

| Ethanol | Free Base | <1 mg/mL | 25 | |

| Methanol | Free Base | Soluble | Not Specified |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound.

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., distilled water, phosphate-buffered saline (PBS) pH 7.4).

-

Equilibration: Seal the vials and place them on a constant shaker or stirrer at a controlled temperature (e.g., 25 °C). Allow the suspensions to equilibrate for a set period, typically 24 to 48 hours, to ensure saturation is reached.[4]

-

Sample Collection & Preparation: After equilibration, allow the suspensions to stand to let undissolved particles settle. Withdraw a clear aliquot from the supernatant. To remove any remaining microparticles, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).

-

Quantification: Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility based on the measured concentration of the diluted sample and the dilution factor.

Stability Profile

The stability of this compound is influenced by temperature, light, pH, and the presence of oxidizing agents. Proper storage is crucial to maintain its therapeutic efficacy.

Solution and Solid-State Stability Data

The following table summarizes the stability of this compound under various storage conditions.

| Formulation / State | Storage Conditions | Duration | Stability Results | Reference |

| Solid (Hydrochloride Hydrate) | -20°C | ≥ 4 years | Stable | [7] |

| Solid (Hydrochloride Tablets) | < 30°C, tight containers, protected from intense UV light | Not Specified | Recommended storage | [1] |

| Aqueous Stock Solution (4-200 mg/L) | -20°C | At least 60 days | Stable | |

| 1% HCl Stock Solution (1 mg/mL) | -20°C | At least 12 months | Stable | |

| Solution in D5W or NS (1 and 2 mg/mL) in PVC bags | 2°C to 8°C (protected from light) | 30 days | >93.9% of initial concentration | [8][9] |

| Solution in D5W or NS (1 and 2 mg/mL) in PVC bags | 21°C to 24°C (exposed to light) | 30 days | >93.9% of initial concentration | [8][9] |

| Solution in D5W or NS (1 and 2 mg/mL) in PVC bags | 29°C to 31°C (protected from light) | 30 days | >93.9% of initial concentration | [8][9] |

| Oral Suspension (reconstituted) | < 30°C (room temp or refrigerated), protected from freezing | 14 days | Stable | [1] |

Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The table below outlines the degradation observed under various stress conditions for Ciprofloxacin HCl.[10]

| Stress Condition | Parameters | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl, 70°C, 4 hours | ~20% | [10] |

| Base Hydrolysis | 0.1 N NaOH, 70°C, 4 hours | ~24% | [10] |

| Oxidation | 3% H₂O₂, 70°C, 4 hours | ~40% | [10] |

| Photolytic | UV radiation (254 nm) | ~30% (after 5 days) | [10] |

| Thermal | 60°C | ~10% (after 24 hours) | [10] |

Experimental Protocol: Solution Stability Study (ICH Guideline Approach)

This protocol describes a method for evaluating the stability of this compound in a solution, such as an intravenous admixture.

-

Solution Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 1 mg/mL and 2 mg/mL) by diluting a concentrated stock with relevant diluents, such as 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline).[9]

-

Packaging: Transfer the prepared solutions into the final intended packaging, for example, polyvinylchloride (PVC) minibags.[8][9]

-

Storage: Store the samples under various controlled environmental conditions as per ICH guidelines. This includes refrigerated (2-8°C), room temperature (e.g., 21-24°C), and accelerated (e.g., 29-31°C) conditions. Include photostability testing by exposing a set of samples to a controlled light source.[8][9]

-

Sampling: Collect samples from each storage condition at predetermined time points (e.g., Day 0, 7, 14, 30).[9]

-

Analysis: At each time point, analyze the samples for:

-

Physical Appearance: Visually inspect for color change, clarity, and precipitation.[9]

-

pH: Measure the pH of the solution.[9]

-

Chemical Purity and Potency: Use a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products. A solution is typically considered stable if it retains over 90% of its initial concentration.[9]

-

Caption: Workflow for a typical solution stability study.

Mechanism of Action

This compound functions by inhibiting two critical enzymes necessary for bacterial DNA replication, transcription, and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.[12][13]

-

Topoisomerase IV: This enzyme is primarily involved in the separation (decatenation) of replicated daughter DNA chromosomes.[11][12]

By binding to and stabilizing the enzyme-DNA complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks.[12] The accumulation of these breaks is lethal to the bacterium, resulting in a bactericidal effect.[12][14]

Caption: Mechanism of action of this compound.

References

- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. repository.najah.edu [repository.najah.edu]

- 4. In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 13. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide: Structural Analogs of Antibacterial Agent 45

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antibacterial Agent 45, a member of the 1,6-diazabicyclo[3.2.1]octan-7-one class of β-lactamase inhibitors, and its structural analogs. This document details their mechanism of action, structure-activity relationships, and includes relevant experimental protocols and data presented for comparative analysis.

Core Compound: this compound (trans-((2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-yl)methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate)

This compound, as identified in patent WO2013030735A1, is a potent inhibitor of serine β-lactamases. Its core structure is a diazabicyclooctane (DBO) scaffold, which is a non-β-lactam structure that can effectively neutralize a broad range of β-lactamase enzymes produced by bacteria to confer resistance to β-lactam antibiotics.

Chemical Structure:

Caption: Mechanism of β-lactamase inhibition by diazabicyclooctanes.

Quantitative Data Summary

The following tables summarize the antibacterial activity of representative diazabicyclooctane derivatives, including their Minimum Inhibitory Concentrations (MICs) against various bacterial strains and their half-maximal inhibitory concentrations (IC50) against different classes of β-lactamases.

Table 1: Minimum Inhibitory Concentration (MIC) of Diazabicyclooctane Analogs in Combination with Meropenem (4 mg/L)

| Compound | E. coli (Clinical Isolate) (mg/L) | E. coli (ATCC 8739) (mg/L) | K. pneumoniae (Clinical Isolate) (mg/L) | K. pneumoniae (ATCC 700603) (mg/L) |

| A12 | <0.125 | <0.125 | 1 | 2 |

| Avibactam | <0.125 | <0.125 | 0.25 | 0.5 |

Data sourced from a study on amidine-substituted diazabicyclooctanes.[1]

Table 2: IC50 Values of Diazabicyclooctane Inhibitors Against Class A, C, and D β-Lactamases

| Inhibitor | CTX-M-15 (Class A) (nM) | KPC-2 (Class A) (nM) | AmpC (Class C) (nM) | OXA-48 (Class D) (nM) |

| Avibactam | 8 | 9 | 10 | 180 |

| Relebactam | 19 | 28 | 210 | 1400 |

IC50 values are indicative and can vary based on experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial strains cultured to a 0.5 McFarland standard.

-

Stock solutions of the antibacterial agent and its analogs in an appropriate solvent.

2. Procedure: a. Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the microtiter plates. b. Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). d. Incubate the plates at 35°C for 16-20 hours in ambient air. e. The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay measures the ability of an inhibitor to prevent the hydrolysis of the chromogenic cephalosporin, nitrocefin.

1. Preparation of Reagents:

-

Purified β-lactamase enzyme.

-

Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Test inhibitor stock solutions.

2. Procedure: a. Prepare a working solution of nitrocefin in the assay buffer (e.g., 100 µM). b. In a 96-well plate, add the assay buffer, the β-lactamase enzyme, and varying concentrations of the test inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature. d. Initiate the reaction by adding the nitrocefin working solution to each well. e. Immediately measure the absorbance at 486 nm kinetically over a period of time (e.g., 30 minutes) using a microplate reader. f. The rate of nitrocefin hydrolysis is determined from the linear portion of the absorbance curve. g. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the rate of hydrolysis compared to the control (no inhibitor).

Experimental and Drug Discovery Workflow

The discovery and development of novel β-lactamase inhibitors like this compound follows a structured workflow.

Caption: A typical workflow for antibacterial drug discovery.

This guide provides a foundational understanding of this compound and its analogs for researchers in the field of antibacterial drug development. The provided data and protocols serve as a starting point for further investigation and development of this promising class of β-lactamase inhibitors.

References

Unveiling "Antibacterial Agent 45": A Technical Deep-Dive into a Novel Beta-Lactamase Inhibitor from Patent WO2013030735A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of "Antibacterial Agent 45," a novel antibacterial agent identified as Example 8 in patent WO2013030735A1. This document delves into the synthesis, quantitative antibacterial potentiation data, and the presumed mechanism of action of this compound, offering valuable insights for researchers in the field of antibacterial drug discovery and development.

Chemical Identity and Structure

"this compound" is chemically described as (1R,2S,5R)-2-((E)-2-(4-(trifluoromethoxy)phenyl)vinyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl hydrogen sulfate. It is a novel derivative of 1,6-diazabicyclo[3.2.1]octan-7-one.

Molecular Structure:

An In-depth Technical Guide to the Novel Antibacterial Agent Cresomycin (Designated as Agent 45)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the novel, fully synthetic antibacterial agent, Cresomycin, herein referred to as "Antibacterial Agent 45" for the purpose of this review. This document details its mechanism of action, antimicrobial spectrum, and efficacy, with a focus on overcoming established antibiotic resistance mechanisms.

Introduction

Antibiotic resistance is a significant global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[1] Many existing antibiotics, such as lincosamides, target the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3] However, bacteria have evolved resistance mechanisms, often through the enzymatic modification of the ribosomal RNA (rRNA), which prevents these antibiotics from binding effectively.[4][5]

This compound (Cresomycin) is a fully synthetic, bridged macrobicyclic antibiotic belonging to a class similar to oxepanoprolinamides and lincosamides.[6] It has been specifically designed to overcome common resistance mechanisms by being "pre-organized" for tight binding to the bacterial ribosome.[7][8] This pre-configuration allows it to bind effectively even to ribosomes that have been modified to confer resistance to other antibiotics.[9][10]

Mechanism of Action

The primary target of this compound is the bacterial 70S ribosome, a critical component for protein synthesis.[3] It binds within the peptidyl transferase center (PTC) of the large (50S) ribosomal subunit, thereby inhibiting protein synthesis.[6][11]

A prevalent mechanism of resistance to ribosome-targeting antibiotics is the methylation of specific nucleotides in the 23S rRNA by enzymes such as chloramphenicol-florfenicol resistance (Cfr) and erythromycin-resistance ribosomal RNA methylase (Erm).[4][8] These methylations sterically hinder the binding of many antibiotics.[12]

The innovative design of this compound features a rigid, pre-organized conformation that allows it to bind tightly to the ribosome, making concessive adjustments to accommodate the methylated nucleotides.[2][8] X-ray crystallography has revealed that this tight binding is maintained in both wild-type and drug-resistant (Cfr and Erm-methylated) ribosomes.[2][8] This unique structural feature is the basis for its ability to overcome these common forms of resistance.[9]

Caption: Inhibition of bacterial protein synthesis by this compound.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[8][13]

| Bacterial Species | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.06[14] | 0.5[14] |

| Staphylococcus aureus | MDR Clinical Isolates | - | 2[15] |

| Streptococcus spp. | MDR Clinical Isolates | - | ≤ 0.06[15] |

| Enterococcus spp. | MDR Clinical Isolates | - | 0.25[15] |

| Escherichia coli | Multidrug-Resistant | - | - |

| Pseudomonas aeruginosa | Multidrug-Resistant | - | - |

Note: MIC50 and MIC90 values are the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources and specific values may vary between studies.

In isolates of MRSA that harbor erm genes, which confer resistance to lincosamides, the MIC90 for clindamycin was >16 mg/L, while for cresomycin it was 0.5 mg/L, highlighting its efficacy against this resistance mechanism.[14] Time-kill studies have indicated that this compound is bacteriostatic against S. aureus.[6]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in mouse models of infection with multidrug-resistant bacteria.[13]

| Infection Model | Bacterial Strain | Outcome |

| Systemic Infection | Lethal dose of antibiotic-resistant Staphylococcus aureus | 10 out of 10 treated mice survived for seven days, compared to 1 out of 10 in the untreated group.[2] |

| Systemic Infection | Antibiotic-resistant Escherichia coli | Suppressed bacterial growth.[2] |

| Systemic Infection | Antibiotic-resistant Pseudomonas aeruginosa | Suppressed bacterial growth.[2] |

These results demonstrate the potential of this compound to treat serious infections caused by highly resistant pathogens.[16]

Experimental Protocols

The in vitro potency of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

To elucidate the binding mechanism, co-crystals of the bacterial ribosome with this compound are prepared and analyzed.

-

Crystallization: Bacterial ribosomes (e.g., from Thermus thermophilus or Escherichia coli) are co-crystallized with an excess of this compound.

-

Data Collection: The crystals are flash-frozen and subjected to a high-intensity X-ray beam at a synchrotron source to obtain diffraction patterns.[17]

-

Structure Determination: The diffraction data is processed to determine the three-dimensional structure of the ribosome-antibiotic complex at high resolution.[17] This allows for the precise visualization of the interactions between the antibiotic and the ribosomal binding pocket.[2][8]

Synthesis

This compound is a fully synthetic molecule, which allows for greater chemical diversity compared to semi-synthetic modifications of natural products.[1][7] The synthesis is described as a "component-based synthesis," where large, complex molecular components are synthesized separately and then brought together in the final stages.[18] This approach facilitates the creation and testing of numerous analogues, accelerating the drug discovery process.[18] The synthesis of cresomycin began with D-galactose as a starting material, followed by numerous chemical modifications to achieve its final, pre-organized structure.[7]

Safety and Future Development

Preliminary in vitro safety experiments using human cells have indicated low cytotoxicity for this compound.[6] The next steps in its development will involve assessing its safety and efficacy in human clinical trials.[16] Further research is also needed to investigate its oral bioavailability, toxicity, stability, and solubility.[7] The development of cresomycin is being supported by a grant from CARB-X, a global non-profit partnership dedicated to accelerating antibacterial research.[18][19]

Conclusion

This compound (Cresomycin) represents a promising new class of synthetic antibiotics designed to combat multidrug-resistant bacteria.[20] Its unique, pre-organized structure allows it to bind tightly to bacterial ribosomes and overcome common resistance mechanisms that render many existing antibiotics ineffective.[6][21] With potent in vitro and in vivo activity against a range of high-priority pathogens, this compound is a significant development in the fight against antimicrobial resistance.[2][8][13] Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.

References

- 1. Synthetic biology of antimicrobial discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing a new antibiotic to combat drug resistance | National Institutes of Health (NIH) [nih.gov]

- 3. A novel target for ribosomal antibiotics [researchfeatures.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cresomycin - Wikipedia [en.wikipedia.org]

- 7. A new synthetic antibiotic tightly binds bacterial ribosomes | Drug Discovery News [drugdiscoverynews.com]

- 8. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. today.uic.edu [today.uic.edu]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 12. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introducing Cresomycin, a synthetic antimicrobial molecule highly effective against multidrug-resistant bacteria | EurekAlert! [eurekalert.org]

- 14. Synthetic lincosamides iboxamycin and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evading Bacterial Resistance: Scientists Develop Groundbreaking New Antibiotic - - Prova Education [provaeducation.com]

- 17. Ribosome-Targeting Antibiotic Designed To Fight Drug-Resistant Bacteria | Technology Networks [technologynetworks.com]

- 18. news.harvard.edu [news.harvard.edu]

- 19. Harvard researchers develop new antibiotic to prevent drug-resistant bacteria - India Today [indiatoday.in]

- 20. New antimicrobial developed that is effective against suberbugs [sciencemediacentre.es]

- 21. fiercebiotech.com [fiercebiotech.com]

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 45

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the field of antimicrobial research and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This application note provides a detailed protocol for determining the MIC of a novel antibacterial compound, designated "Agent 45," using the broth microdilution method. This method is widely adopted due to its efficiency in testing multiple samples and its amenability to automation.[5][6][7] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Data Presentation

The MIC values for Agent 45 against a panel of clinically relevant bacterial strains should be summarized for clear comparison. The results are typically presented in a tabular format, expressing the MIC in micrograms per milliliter (µg/mL).[3][11][12]

Table 1: MIC of Agent 45 against various bacterial strains.

| Bacterial Strain | ATCC Number | Agent 45 MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 2 |

| Escherichia coli | 25922 | 4 |

| Pseudomonas aeruginosa | 27853 | 8 |

| Enterococcus faecalis | 29212 | 1 |

| Streptococcus pneumoniae | 49619 | 0.5 |

| Klebsiella pneumoniae | 700603 | 16 |

Experimental Protocols

This section details the broth microdilution method for determining the MIC of Agent 45.

Materials

-

Antibacterial Agent 45 stock solution (concentration to be determined based on expected potency)

-

96-well sterile microtiter plates[6]

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35 ± 2°C)[13]

-

Plate reader (optional, for automated reading)

Protocol

-

Preparation of Agent 45 Dilutions:

-

Prepare a working stock solution of Agent 45 in a suitable solvent. The final concentration in the assay wells should be considered when preparing the stock.

-

In a 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.

-

Add 100 µL of the Agent 45 working stock solution to the first column of wells. This will be the highest concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6]

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[6]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (columns 1-11). Do not inoculate the sterility control wells (column 12).

-

The final volume in each well will be 200 µL.

-

Seal the plate with a sterile lid or adhesive seal to prevent evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5][13]

-

-

Reading and Interpreting Results:

-

After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.

-

The MIC is the lowest concentration of Agent 45 at which there is no visible growth (i.e., the first clear well).[1]

-

Results can be read visually or with a microplate reader by measuring the absorbance at 600 nm.[3]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MIC determination protocol.

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Signaling Pathway for Agent 45

This diagram illustrates a potential mechanism of action for Agent 45, targeting bacterial cell wall synthesis. The disruption of this pathway leads to cell lysis and death. Common mechanisms of action for antibacterial agents include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of a metabolic pathway, and inhibition of membrane function.[15][16][17][18]

Caption: Hypothetical mechanism of Agent 45 targeting cell wall synthesis.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacld.com [iacld.com]

- 10. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 11. idexx.dk [idexx.dk]

- 12. idexx.com [idexx.com]

- 13. goldbio.com [goldbio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 17. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

- 18. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Agent 45 (Compound 45c) in Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 45, also identified as Antibacterial Agent 202 (Compound 45c), is a potent antimicrobial compound demonstrating significant activity primarily against Gram-negative bacteria.[1] Its principal mechanism of action involves the disruption of the bacterial cell membrane's integrity, leading to cell death.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in various research and development settings, with a focus on its use in culture.

Chemical Properties and Handling

| Property | Value |

| Synonyms | Antibacterial agent 202, Compound 45c |

| Mechanism of Action | Disruption of bacterial cell membrane integrity[1] |

| Spectrum of Activity | Primarily Gram-negative bacteria[1] |

| Solubility | Information on solubility in common laboratory solvents should be obtained from the supplier's safety data sheet (SDS). It is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO. |

| Storage | Store as a powder at -20°C for long-term stability. Stock solutions in solvent should be stored at -80°C. Stability in aqueous solutions and cell culture media may vary and should be determined empirically.[2] |

Antibacterial Activity

This compound has demonstrated efficacy against a range of Gram-negative pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains.

| Bacterial Strain | MIC (μM) |

| Escherichia coli | 7.8 - 31.25[1] |

| Klebsiella pneumoniae | 7.8 - 31.25[1] |

| Pseudomonas aeruginosa | 7.8 - 31.25[1] |

Application in Eukaryotic Cell Culture

While primarily an antibacterial agent, its use in eukaryotic cell culture requires careful consideration due to potential cytotoxicity. It is described as having low cytotoxicity, but quantitative data is limited.[1]

Use as a Contamination Control Agent

The routine use of antibiotics for preventing microbial contamination in cell culture is a common practice, though it should not replace aseptic technique. For primary cell cultures where the risk of initial contamination is high, the use of antibiotics can be beneficial.

Recommended Starting Concentration for Prophylactic Use:

The optimal concentration of this compound for preventing bacterial contamination in mammalian cell culture has not been established. It is crucial to perform a dose-response experiment to determine the highest concentration that is not toxic to the specific cell line being used. A starting point for testing could be a concentration significantly lower than its antibacterial MIC, for instance, in the range of 0.1-1 µM.

Cytotoxicity Profile

Hypothetical Cytotoxicity Data Structure:

| Cell Line | Cell Type | IC50 (μM) |

| HEK293 | Human Embryonic Kidney | Data not available |

| HeLa | Human Cervical Cancer | Data not available |

| A549 | Human Lung Carcinoma | Data not available |

| NIH/3T3 | Mouse Embryonic Fibroblast | Data not available |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Inoculate each well (except the negative control) with 50 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the agent that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration where there is no significant increase in OD600 compared to the negative control.

Protocol 2: Assessment of Cytotoxicity in Mammalian Cell Lines (MTT Assay)

This protocol describes a method to determine the IC50 value of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the agent that reduces cell viability by 50%.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination.

Experimental Workflow: Cytotoxicity (MTT) Assay

Caption: Workflow for cytotoxicity (MTT) assay.

References

Application Notes and Protocols for Testing Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of new antibacterial agents is a critical component of infectious disease research and drug development. A standardized set of in vitro tests is essential to determine the efficacy of a novel compound and to compare its activity with existing antibiotics. This document provides detailed protocols for the most common methods used to assess the antibacterial properties of a test agent: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill Kinetics.

These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3][4][5][6]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9][10] It is a fundamental measure of an agent's potency. The broth microdilution method is a widely used technique for MIC determination.[9][10]

Protocol: Broth Microdilution Method

-

Preparation of Antimicrobial Agent Stock Solution:

-

Dissolve the antibacterial agent in a suitable solvent to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

-

Serial Dilution in 96-Well Plate:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

This will create a gradient of decreasing antimicrobial concentrations.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]

-

-

Reading the MIC:

Data Presentation: MIC Values

| Test Agent | Bacterial Strain | MIC (µg/mL) |

| Agent A | Staphylococcus aureus ATCC 29213 | 2 |

| Agent A | Escherichia coli ATCC 25922 | 8 |

| Agent B | Staphylococcus aureus ATCC 29213 | 16 |

| Agent B | Escherichia coli ATCC 25922 | >64 |

| Control (e.g., Ciprofloxacin) | Staphylococcus aureus ATCC 29213 | 0.5 |

| Control (e.g., Ciprofloxacin) | Escherichia coli ATCC 25922 | 0.25 |

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[13] It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar.[13]

Protocol: MBC Determination

-

Following MIC Determination:

-

Use the 96-well plate from the completed MIC assay.

-

-

Subculturing:

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

-

Reading the MBC:

Data Presentation: MIC vs. MBC

| Test Agent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Agent A | Staphylococcus aureus ATCC 29213 | 2 | 4 | Bactericidal (≤4) |

| Agent B | Escherichia coli ATCC 25922 | 8 | >64 | Bacteriostatic (>4) |

Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to different antibiotics.[15] An effective antibiotic will produce a large zone of inhibition where bacterial growth is prevented.[15]

Protocol: Disk Diffusion Assay

-

Preparation of Agar Plates:

-

Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[5]

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Antibiotic Disks:

-

Within 15 minutes of inoculating the plate, use sterile forceps or a disk dispenser to place paper disks impregnated with a known concentration of the antimicrobial agent onto the agar surface.[16][17]

-

Ensure the disks are in firm contact with the agar. Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate.[11][17]

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 1°C for 18 ± 2 hours.[16]

-

-

Measuring Zones of Inhibition:

-

After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

-

Data Presentation: Zones of Inhibition

| Test Agent (Disk Concentration) | Bacterial Strain | Zone of Inhibition (mm) | Interpretation (e.g., CLSI M100) |

| Agent A (30 µg) | Staphylococcus aureus ATCC 25923 | 22 | Susceptible |

| Agent A (30 µg) | Escherichia coli ATCC 25922 | 15 | Intermediate |

| Agent B (10 µg) | Staphylococcus aureus ATCC 25923 | 0 | Resistant |

| Agent B (10 µg) | Escherichia coli ATCC 25922 | 0 | Resistant |

Time-Kill Kinetics Assay